2-(5-Amino-1H-imidazol-1-yl)ethanol

Catalog No.
S12208410
CAS No.
M.F
C5H9N3O
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Amino-1H-imidazol-1-yl)ethanol

Product Name

2-(5-Amino-1H-imidazol-1-yl)ethanol

IUPAC Name

2-(5-aminoimidazol-1-yl)ethanol

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C5H9N3O/c6-5-3-7-4-8(5)1-2-9/h3-4,9H,1-2,6H2

InChI Key

CCPNKFGMOKCREL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)CCO)N

2-(5-Amino-1H-imidazol-1-yl)ethanol is a chemical compound characterized by its molecular formula C5H10N4OC_5H_{10}N_4O. It features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and an ethanol side chain. This compound's structural uniqueness contributes to its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its potential as a bioactive molecule makes it a subject of interest in pharmaceutical research.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The imidazole ring can be reduced to yield different derivatives.
  • Substitution: The amino group may participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Substitution: Acyl chlorides or alkyl halides in the presence of bases like pyridine.

Major Products Formed

The products of these reactions depend on the specific conditions used. For example, oxidation can yield imidazole derivatives, while reduction may produce other amine forms.

Research indicates that 2-(5-Amino-1H-imidazol-1-yl)ethanol exhibits significant biological activity. It has been studied for its potential antimicrobial properties, particularly against various pathogens. The compound's mechanism of action often involves interaction with biological targets such as enzymes and receptors, which can modulate their activity. This interaction is facilitated by the compound's ability to form hydrogen bonds due to its hydroxyl and amino groups.

Several methods have been developed for synthesizing 2-(5-Amino-1H-imidazol-1-yl)ethanol:

  • Direct Alkylation: This involves the reaction of imidazole with ethylene oxide under basic conditions.
  • Hydrolysis of Imidazole Derivatives: Hydrolysis of suitable precursors like 2-(1H-imidazol-1-yl)ethyl acetate using strong acids.
  • Catalytic Reduction: Reduction of nitroimidazole derivatives using palladium catalysts in alcohol solvents.

These methods are chosen based on desired yields and purity levels, with industrial production often focusing on scalability and efficiency.

2-(5-Amino-1H-imidazol-1-yl)ethanol finds applications across various domains:

  • Pharmaceuticals: It is explored for developing new antimicrobial agents and other therapeutic compounds.
  • Biochemistry: Used as a ligand in biochemical assays and enzyme studies.
  • Industrial Chemistry: Serves as a building block for synthesizing more complex chemical entities.

Studies have shown that 2-(5-Amino-1H-imidazol-1-yl)ethanol interacts with several biological targets. It acts as a ligand for specific enzymes and receptors, influencing their activity and potentially leading to therapeutic effects. The compound's interactions are influenced by environmental factors such as pH and temperature, which can affect its binding affinity and efficacy.

Several compounds share structural similarities with 2-(5-Amino-1H-imidazol-1-yl)ethanol. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2-(1H-Imidazol-1-yl)ethanolSimilar imidazole ring structureDifferent functional groups affecting reactivity
2-AminoimidazoleContains an amino group on the imidazole ringEnhanced biological activity against pathogens
4-AminoimidazoleAmino group at position 4 of the imidazole ringVarying pharmacological profiles compared to others

Uniqueness

The uniqueness of 2-(5-Amino-1H-imidazol-1-yl)ethanol lies in its specific combination of an imidazole ring with both amino and hydroxyl functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application in medicinal chemistry. Its ability to participate in various

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

127.074561919 g/mol

Monoisotopic Mass

127.074561919 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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